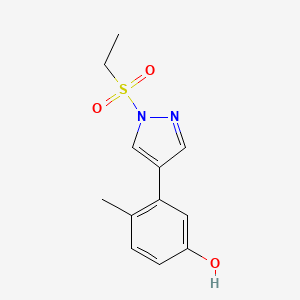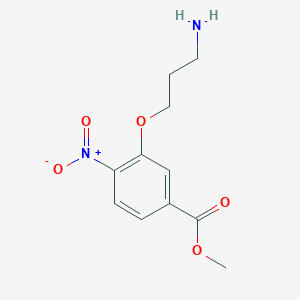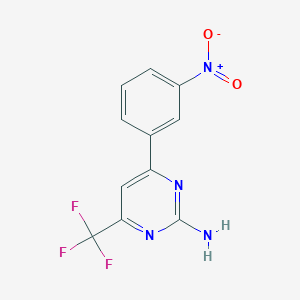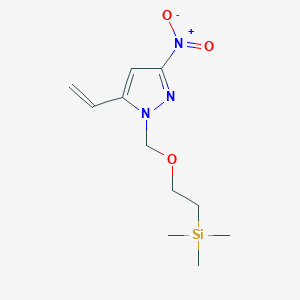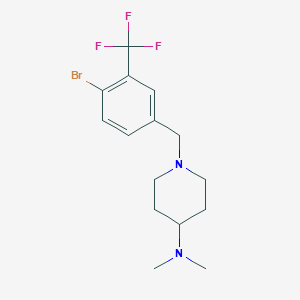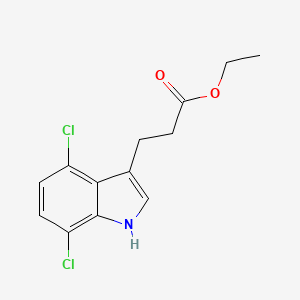
Ethyl 3-(4,7-Dichloro-3-indolyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD31977971” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31977971” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification of intermediate products to remove impurities.
Step 3: Final reaction to produce “MFCD31977971” with desired properties.
Industrial Production Methods
In industrial settings, the production of “MFCD31977971” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key factors include:
Optimization of reaction conditions: Ensuring consistent quality and yield.
Use of advanced purification techniques: Such as chromatography and crystallization.
Implementation of safety protocols: To handle hazardous materials and prevent accidents.
化学反応の分析
Types of Reactions
“MFCD31977971” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions involving “MFCD31977971” typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with altered functional groups.
科学的研究の応用
“MFCD31977971” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which “MFCD31977971” exerts its effects involves specific molecular targets and pathways. It interacts with enzymes or receptors, leading to changes in cellular processes. Key aspects include:
Binding to molecular targets: Such as proteins or nucleic acids.
Modulation of biochemical pathways: Affecting metabolic or signaling pathways.
Induction of specific cellular responses: Such as apoptosis or proliferation.
特性
分子式 |
C13H13Cl2NO2 |
|---|---|
分子量 |
286.15 g/mol |
IUPAC名 |
ethyl 3-(4,7-dichloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13Cl2NO2/c1-2-18-11(17)6-3-8-7-16-13-10(15)5-4-9(14)12(8)13/h4-5,7,16H,2-3,6H2,1H3 |
InChIキー |
TUZLPQVZZFEHFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
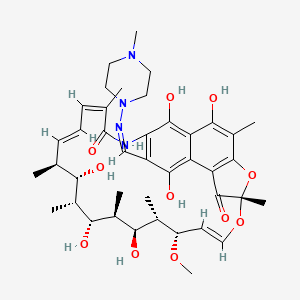
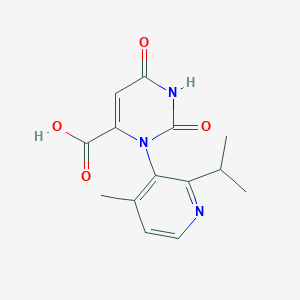
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
